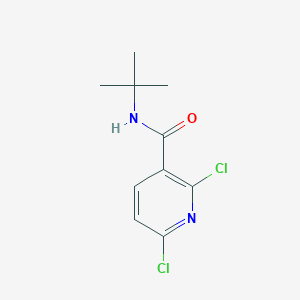

N-(tert-butyl)-2,6-dichloronicotinamide

描述

“N-(tert-butyl)-2,6-dichloronicotinamide” is a chemical compound that contains a tert-butyl group, a dichloronicotinamide group, and an amide group . The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It’s derived from either of the two isomers of butane .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as N-tert-butyl amides can be synthesized via the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . Another method involves the reaction of tert-butyl benzoate with nitriles catalyzed by Zn (ClO4)2·6H2O .Chemical Reactions Analysis

The tert-butyl group in the compound can undergo various reactions. For instance, it can react with HCl to form the corresponding tert-butyl chloride in an SN1 reaction . It can also be used as a probe for NMR studies of macromolecular complexes .科学研究应用

Synthesis of N-Heterocycles

“N-(tert-butyl)-2,6-dichloronicotinamide” can be used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Synthesis of N-tert-butyl Amides

This compound can be used in the synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This method provides a convenient way to produce a series of N-tert-butyl amides in excellent isolated yields .

Precursor for Further Selective Derivations

Production of Methyl Tertiary Butyl Ether and Ethyl Tertiary Butyl Ether

It can act as an intermediate in the production of methyl tertiary butyl ether and ethyl tertiary butyl ether by reaction with methanol and ethanol .

Preparation of tert-butyl Chloride, tert-butyl Hydroperoxide, Isobutylene and Methyl Methacrylate

“this compound” can be used in the preparation of tert-butyl chloride, tert-butyl hydroperoxide, isobutylene and methyl methacrylate .

Fuel Additive and Gasoline Octane Booster

It can serve as a fuel additive as well as a gasoline octane booster .

Probe for NMR Studies

The tert-butyl group in “this compound” can be used as a probe for NMR studies .

安全和危害

未来方向

While specific future directions for “N-(tert-butyl)-2,6-dichloronicotinamide” are not available, research on N-tert-butyl amides and similar compounds is ongoing. These compounds have potential applications in anti-cancer therapy , and their role in the differentiation and proliferation of neoplastic cells is being studied .

属性

IUPAC Name |

N-tert-butyl-2,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-10(2,3)14-9(15)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOQVMZSAHIIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3232096.png)

![1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate)](/img/structure/B3232126.png)

![4-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B3232138.png)

![1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3232184.png)